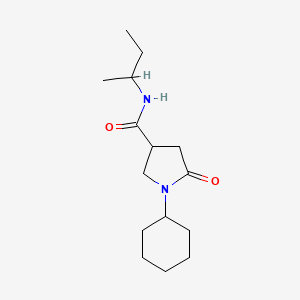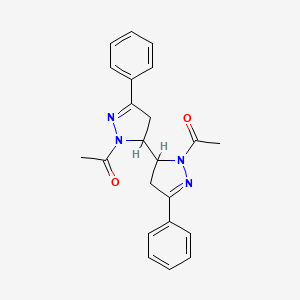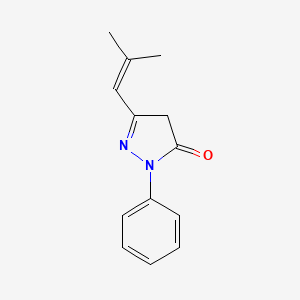
1-(4-Nitrophenyl)-2,5,6-triphenylpyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nitrophenyl)-2,5,6-triphenylpyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a nitrophenyl group at the first position and three phenyl groups at the second, fifth, and sixth positions of the pyrimidine ring. The compound’s unique structure makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-(4-Nitrophenyl)-2,5,6-triphenylpyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-nitrobenzaldehyde with appropriate pyrimidine precursors under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining purity and yield.
Análisis De Reacciones Químicas
1-(4-Nitrophenyl)-2,5,6-triphenylpyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Nitrophenyl)-2,5,6-triphenylpyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Nitrophenyl)-2,5,6-triphenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrimidine ring can interact with biological macromolecules. These interactions can lead to the modulation of various biochemical pathways, making the compound a potential candidate for drug development.
Comparación Con Compuestos Similares
1-(4-Nitrophenyl)-2,5,6-triphenylpyrimidin-4(1H)-one can be compared with other pyrimidine derivatives, such as:
4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid: This compound also contains a nitrophenyl group and exhibits similar chemical reactivity.
Carbamates of 4-nitrophenylchloroformate: These compounds share the nitrophenyl group and are studied for their antimicrobial and antioxidant activities. The uniqueness of this compound lies in its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
88317-18-4 |
|---|---|
Fórmula molecular |
C28H19N3O3 |
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
1-(4-nitrophenyl)-2,5,6-triphenylpyrimidin-4-one |
InChI |
InChI=1S/C28H19N3O3/c32-28-25(20-10-4-1-5-11-20)26(21-12-6-2-7-13-21)30(23-16-18-24(19-17-23)31(33)34)27(29-28)22-14-8-3-9-15-22/h1-19H |
Clave InChI |
LHAWFYPFHNDKGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N(C(=NC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


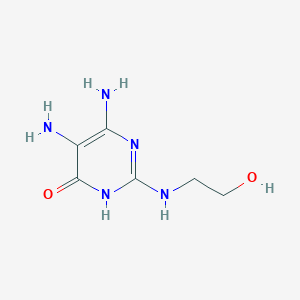

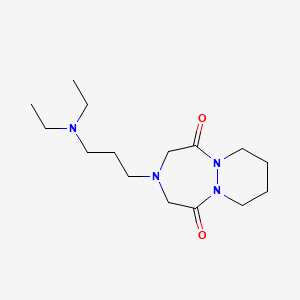

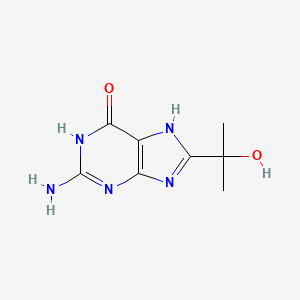


![2-Amino-5-{3-[(4-{6-[2-(chloromethyl)-1,3-dioxolan-2-yl]hexyl}phenyl)amino]propyl}-6-methylpyrimidin-4(1h)-one](/img/structure/B12921657.png)

![(E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-3-en-2-one](/img/structure/B12921663.png)
